Methyl 3-methyl-4-(trifluoromethyl)benzoate

Overview

Description

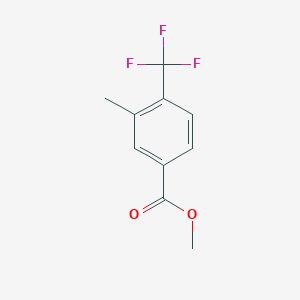

Methyl 3-methyl-4-(trifluoromethyl)benzoate is an ester . It is a derivative of benzoic acid, with a trifluoromethyl group attached to the benzene ring .

Molecular Structure Analysis

The molecular formula of Methyl 3-methyl-4-(trifluoromethyl)benzoate is C9H7F3O2, and its molecular weight is 204.15 . The structure includes a benzene ring with a trifluoromethyl group and a methyl ester group attached .Physical And Chemical Properties Analysis

Methyl 3-methyl-4-(trifluoromethyl)benzoate is a liquid at 20 degrees Celsius . It has a refractive index of 1.453 , a boiling point of 93-95 °C at 20 mmHg , and a density of 1.295 g/mL at 25 °C .Scientific Research Applications

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

Methyl 3-methyl-4-(trifluoromethyl)benzoate is used in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These compounds have significant pharmacological and biological properties, but their synthesis has been challenging due to poor substrate scope and the need for toxic reagents. A user-friendly protocol utilizing Togni reagent II and methyl 4-(N-hydroxyacetamido)benzoate has been developed for this purpose. These derivatives are valuable in pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Interaction with Sulfur Tetrafluoride

Methyl 3-methyl-4-(trifluoromethyl)benzoate interacts with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. This process leads to the transformation of the compound into methyl 3,4-bis(pentafluoroethoxy)benzoate, a novel compound with potential applications in various industries (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Reactions of Triaryl(methyl)bismuthonium Salts

In organometallic chemistry, methyl 3-methyl-4-(trifluoromethyl)benzoate is involved in the reactions of triaryl(methyl)bismuthonium salts. These reactions have broad implications in synthesizing various organic compounds, with applications in medicinal chemistry and material science (Matano, 2000).

Safety and Hazards

Methyl 3-methyl-4-(trifluoromethyl)benzoate may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also a combustible liquid . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

methyl 3-methyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-5-7(9(14)15-2)3-4-8(6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGOQPBBHLQCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-4-(trifluoromethyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420718.png)

![4-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420723.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)

![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420726.png)